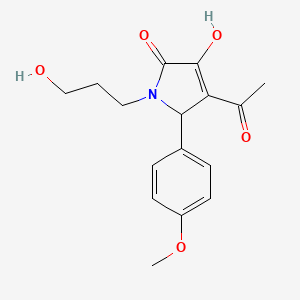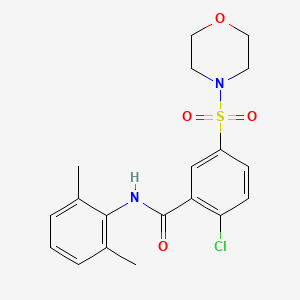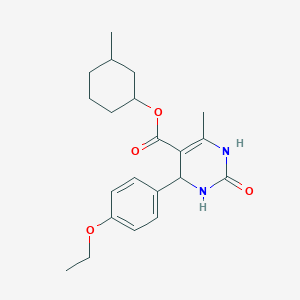
N-(4-methylphenyl)-N'-(4-phenylbutyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylphenyl)-N'-(4-phenylbutyl)urea, also known as MPB, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. MPB is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 308.43 g/mol.
Mecanismo De Acción
The mechanism of action of N-(4-methylphenyl)-N'-(4-phenylbutyl)urea is not fully understood, but it is believed to act as a selective inhibitor of various enzymes and proteins. N-(4-methylphenyl)-N'-(4-phenylbutyl)urea has been shown to inhibit the activity of several kinases, including protein kinase C and casein kinase II, which play important roles in various cellular processes. N-(4-methylphenyl)-N'-(4-phenylbutyl)urea has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-N'-(4-phenylbutyl)urea has been shown to have several biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis, and the inhibition of cell proliferation. N-(4-methylphenyl)-N'-(4-phenylbutyl)urea has also been shown to modulate the expression of various genes and proteins involved in cellular processes, including inflammation, cell cycle regulation, and DNA repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methylphenyl)-N'-(4-phenylbutyl)urea has several advantages for use in lab experiments, including its high solubility in organic solvents, its stability under various conditions, and its ability to selectively inhibit enzyme activity. However, N-(4-methylphenyl)-N'-(4-phenylbutyl)urea also has some limitations, including its potential toxicity and the need for careful handling due to its reactive nature.
Direcciones Futuras
There are several future directions for research on N-(4-methylphenyl)-N'-(4-phenylbutyl)urea, including the development of more potent and selective inhibitors, the investigation of its potential applications in other fields, such as energy storage and catalysis, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to evaluate the safety and toxicity of N-(4-methylphenyl)-N'-(4-phenylbutyl)urea for use in various applications.
Métodos De Síntesis
The synthesis of N-(4-methylphenyl)-N'-(4-phenylbutyl)urea involves the reaction of 4-methylphenyl isocyanate with 4-phenylbutylamine in the presence of a suitable solvent and catalyst. The reaction produces N-(4-methylphenyl)-N'-(4-phenylbutyl)urea as a product along with the release of carbon dioxide gas.
Aplicaciones Científicas De Investigación
N-(4-methylphenyl)-N'-(4-phenylbutyl)urea has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, N-(4-methylphenyl)-N'-(4-phenylbutyl)urea has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and inflammation. N-(4-methylphenyl)-N'-(4-phenylbutyl)urea has also shown promising results as an herbicide in agriculture due to its ability to inhibit the growth of weeds. In material science, N-(4-methylphenyl)-N'-(4-phenylbutyl)urea has been used as a building block for the synthesis of various polymers and materials.
Propiedades
IUPAC Name |
1-(4-methylphenyl)-3-(4-phenylbutyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-15-10-12-17(13-11-15)20-18(21)19-14-6-5-9-16-7-3-2-4-8-16/h2-4,7-8,10-13H,5-6,9,14H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXZPLZDSYVTIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCCCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824040 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Methylphenyl)-3-(4-phenylbutyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(allyloxy)-3-methoxybenzylidene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5038604.png)
![N-(1-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5038605.png)
![1-methoxy-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-propanamine](/img/structure/B5038608.png)
![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]cyclohexanone](/img/structure/B5038613.png)
![5-{3-bromo-4-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5038626.png)
![ethyl 4-amino-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-5-pyrimidinecarboxylate](/img/structure/B5038643.png)
![1-(4-bromophenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B5038651.png)



![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3,5-dinitrobenzamide](/img/structure/B5038676.png)


![N-(4-fluorobenzyl)-3-{1-[3-(2-hydroxyethoxy)benzyl]-4-piperidinyl}propanamide](/img/structure/B5038699.png)